Phenylacetylrinvanil

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

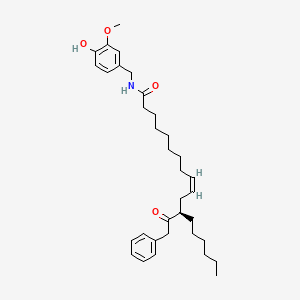

Fenilacetilrinvanil, también conocido como IDN-5890, es un análogo sintético de la capsaicina. Actúa como un agonista potente y selectivo para el receptor de potencial transitorio de vanilloide tipo 1 (TRPV1). Este compuesto tiene una potencia ligeramente menor que la resiniferatoxina pero aún es alrededor de 300 veces más potente que la capsaicina . Fenilacetilrinvanil es una amida de vanililamina y ácido ricinoleico, con el grupo hidroxilo del ácido ricinoleico esterificado con ácido fenilacético .

Métodos De Preparación

La síntesis de fenilacetilrinvanil implica un enfoque quimioenzimático. El proceso comienza con la síntesis cuantitativa de ricinoleato de metilo por metanólisis de aceite de ricino. Dos rutas alternativas son posibles:

Ruta A: Aminólisis quimioselectiva de vanililamina del ricinoleato de metilo catalizada por lipasa-B de Candida antarctica para producir rinvanil.

3. Análisis de las reacciones químicas

Fenilacetilrinvanil sufre diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Se pueden llevar a cabo reacciones de reducción para modificar los grupos funcionales presentes en el compuesto.

Sustitución: Fenilacetilrinvanil puede sufrir reacciones de sustitución, particularmente en las porciones de fenilo y vanililamina. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como borohidruro de sodio y varios nucleófilos para reacciones de sustitución.

Análisis De Reacciones Químicas

Phenylacetylrinvanil undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: this compound can undergo substitution reactions, particularly at the phenyl and vanillylamine moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Aplicaciones Científicas De Investigación

Fenilacetilrinvanil tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

Fenilacetilrinvanil ejerce sus efectos actuando como un agonista potente y selectivo para el receptor TRPV1. El receptor TRPV1 es un receptor de vanilloide que se expresa altamente en las neuronas sensoriales. La activación de este receptor por fenilacetilrinvanil conduce a la liberación de neurotransmisores de las terminales nerviosas periféricas y centrales, induciendo dolor e inflamación neurogénica . Este mecanismo es similar al de la capsaicina, pero con una potencia significativamente mayor.

Comparación Con Compuestos Similares

Fenilacetilrinvanil se compara con otros compuestos similares, como:

Capsaicina: Fenilacetilrinvanil es alrededor de 300 veces más potente que la capsaicina.

Resiniferatoxina: Si bien fenilacetilrinvanil tiene una potencia ligeramente menor que la resiniferatoxina, sigue siendo un agonista TRPV1 altamente potente.

La singularidad de fenilacetilrinvanil radica en su combinación de un agonista TRPV1 de tipo vanilamida con un ligando selectivo del receptor CB2 derivado de un ácido graso no poliinsaturado, proporcionando un perfil de actividad distinto .

Propiedades

Fórmula molecular |

C34H49NO4 |

|---|---|

Peso molecular |

535.8 g/mol |

Nombre IUPAC |

(Z,12R)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide |

InChI |

InChI=1S/C34H49NO4/c1-3-4-5-15-20-30(32(37)25-28-18-13-12-14-19-28)21-16-10-8-6-7-9-11-17-22-34(38)35-27-29-23-24-31(36)33(26-29)39-2/h10,12-14,16,18-19,23-24,26,30,36H,3-9,11,15,17,20-22,25,27H2,1-2H3,(H,35,38)/b16-10-/t30-/m1/s1 |

Clave InChI |

STBVSPCCKFGBHG-DJVRBGHSSA-N |

SMILES isomérico |

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC)C(=O)CC2=CC=CC=C2 |

SMILES canónico |

CCCCCCC(CC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC)C(=O)CC2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-morpholin-4-ylbenzoyl)amino]-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]-1H-thieno[5,4-d]pyrazole-5-carboxamide](/img/structure/B10771630.png)

![5-[[12-[[(3S,3aR,4S,6S,6aR,7S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-7-octanoyloxy-2,8-dioxo-5,6a,7,9b-tetrahydro-4H-azuleno[4,5-b]furan-4-yl]oxy]-12-oxododecyl]amino]-2-amino-5-oxopentanoic acid](/img/structure/B10771647.png)

![4-[(6-methoxy-3,8-dimethyl-2H-pyrazolo[3,4-b]quinolin-4-yl)methyl]-1,4-oxazepane](/img/structure/B10771649.png)

![N-(4-fluoro-2-methylphenyl)-3-methyl-N-[(2-methyl-1H-indol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B10771650.png)

![(2S)-2-amino-N-{[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl}propanamide](/img/structure/B10771654.png)

![1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-(6,8-ditritioisoquinolin-5-yl)urea](/img/structure/B10771666.png)

![(3S)-3-(2-{2-benzyl-6-[(3S,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]pyridin-3-yl}ethynyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B10771671.png)

![2-[(4-methoxyphenyl)sulfonyl-[4-methyl-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]pentanoyl]amino]acetic acid](/img/structure/B10771677.png)

![1-[4-(3-Hydroxypropyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B10771689.png)

![3-[bis(thiophen-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid](/img/structure/B10771701.png)

![[3H]methyllycaconitine](/img/structure/B10771706.png)

![4-[5-(1-methylpyrazol-4-yl)-3-[2-(4-methyltriazol-1-yl)ethyl]imidazol-4-yl]benzonitrile](/img/structure/B10771715.png)